Tfax 488, tfp
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Overview
Description
TFAX 488, TFP is a green fluorescent dye that is amine-reactive. It is widely used in various scientific applications, including flow cytometry, microscopy, and super-resolution microscopy. This compound is known for its pH insensitivity over a broad range (pH 4-10) and its ability to form bright, photostable conjugates with proteins and antibodies .
Mechanism of Action
Target of Action
Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.
Mode of Action
this compound interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .
Pharmacokinetics
Its photostability suggests that it remains stable and active for a prolonged period .
Result of Action
The primary result of this compound’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.
Action Environment
this compound exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .
Biochemical Analysis
Biochemical Properties
Tfax 488, TFP interacts with proteins or antibodies such as goat anti-mouse IgG and streptavidin . These interactions result in exceptionally bright and photostable conjugates . The nature of these interactions is primarily due to the amine-reactive property of this compound .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with proteins or antibodies . The bright and photostable conjugates it forms can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It forms stable dye-protein conjugates, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is known for its stability and is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It also displays greater stability compared to NHS and SE versions, typically lasting several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
Given its interactions with proteins and antibodies, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with proteins and antibodies, it may interact with transporters or binding proteins .
Subcellular Localization
Given its interactions with proteins and antibodies, it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The TFP ester is more stable in solution compared to other commonly used esters, such as succinimidyl (NHS) esters . The synthesis involves the reaction of the TFP ester with primary amines of proteins to form stable dye-protein conjugates .
Industrial Production Methods
In industrial settings, TFAX 488, TFP is produced by reacting the TFP ester with proteins or antibodies under controlled conditions. The reaction is typically carried out in a buffer solution free of ammonium ions or primary amines to ensure optimal labeling efficiency . The resulting conjugates are then purified using spin filters or other purification methods to remove excess dye .
Chemical Reactions Analysis
Types of Reactions
TFAX 488, TFP primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable conjugates . This reaction is highly efficient and results in the formation of bright, photostable conjugates.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include the TFP ester and primary amines. The reaction is typically carried out in a buffer solution with a pH range of 4-10 . The reaction conditions are optimized to prevent spontaneous hydrolysis and ensure the stability of the conjugates .
Major Products Formed
The major products formed from the reactions involving this compound are dye-protein or dye-antibody conjugates. These conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications .
Scientific Research Applications
TFAX 488, TFP is extensively used in scientific research due to its unique properties. Some of the key applications include:
Flow Cytometry: This compound is used to label cells and analyze their properties using flow cytometry techniques.
Biological Research: This compound is used to label proteins and antibodies, enabling researchers to study protein-protein interactions and other biological processes.
Medical Research: The dye is used in diagnostic assays and imaging techniques to detect and study various diseases.
Industrial Applications: This compound is used in the development of diagnostic kits and other industrial applications that require fluorescent labeling.
Comparison with Similar Compounds
TFAX 488, TFP is unique due to its pH insensitivity and high photostability. Some similar compounds include:
Alexa Fluor 488: Similar in terms of fluorescence properties but may differ in stability and reactivity.
Fluorescein Isothiocyanate (FITC): Another green fluorescent dye, but it is more sensitive to pH changes compared to this compound.
This compound stands out due to its exceptional brightness, photostability, and broad pH insensitivity, making it a preferred choice for various scientific applications .
Properties
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXHCOMIZOUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44F4N4O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.